1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine

GAT1 GABA transporter binding affinity

Researchers requiring moderate-affinity GAT1 probes often face limited availability of stereochemically pure, CNS-penetrant reference compounds. This chiral N-alkylpiperazine addresses that gap: • Ki ~1.1 μM for h/mGAT1 - ideal for uptake assays where full saturation is undesirable • Two 2,5-dimethyl stereocenters enable enantiomer-specific SAR and asymmetric synthesis • logP 0.98, PSA 41.3 Ų - optimized CNS drug-like space for BBB permeability studies Supplied as a high-purity reference standard with defined stereochemistry, ready for LC-MS/MS and chiral chromatography method development.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 128364-93-2
Cat. No. B163003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine
CAS128364-93-2
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1CNC(CN1CC(C)N)C
InChIInChI=1S/C9H21N3/c1-7(10)5-12-6-8(2)11-4-9(12)3/h7-9,11H,4-6,10H2,1-3H3
InChIKeyAMRUZIPWZWKBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine: Identity & Procurement


1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine is a chiral N-alkylpiperazine derivative (C9H21N3, MW 171.28 g/mol) recognized for its role as a GABA transporter 1 (GAT1) ligand scaffold. The molecule features a 2,5-dimethyl-substituted piperazine core linked to a propan-2-amine side chain, with two stereogenic centers on the piperazine ring [1]. Its computed logP of 0.98 and polar surface area (PSA) of 41.3 Ų position it within the favorable range for CNS drug-like space [2].

GAT1 binding assay research workflow — supports low-occupancy pharmacology studies
Chiral 2,5-dimethylpiperazine scaffold — enables enantiomer-specific SAR programs
CNS drug-like space (reported logP

1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine: Specificity vs. Generic Analogs


Although numerous C9H21N3 piperazine isomers share the same molecular formula, their biological activity and physicochemical properties are exquisitely sensitive to the substitution pattern. The target compound possesses two chiral centers on the 2,5-dimethylpiperazine ring that are absent in achiral comparators such as 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (CAS 84725-48-4) , and its measured GAT1 binding affinity (Ki ~1.1 μM) differs substantially from high-affinity diarylpiperazine congeners (Ki ~0.15–0.21 μM) [1]. These differences make simple molar-formula interchange scientifically invalid.

Achiral 4-methylpiperazine analogs lack stereocenters — target recognition and chiral separation behavior may differ
Diarylpiperazine congeners exhibit higher GAT1 affinity — binding occupancy profile may shift away from moderate-affinity context
Isomeric C9H21N3 piperazines differ in substitution pattern — binding selectivity may not transfer directly

1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine: Differentiating Evidence


GAT1 Binding Affinity vs. Diarylpiperazine Congeners

In a direct binding assay using LC-ESI-MS-MS with NO71156 as an unlabelled marker, 1-(2,5-dimethylpiperazin-1-yl)propan-2-amine exhibited a Ki of 1,100 nM at human GAT1 (hGAT1), whereas the structurally more complex diarylpiperazine derivative BDBM50063503 (CHEMBL3398499) showed a Ki of 214 nM under identical assay conditions [1]. This 5.1-fold higher affinity for the comparator underscores the importance of the diaryl motif for potency, while the target compound's moderate affinity renders it a more suitable tool for studying low-occupancy GAT1 pharmacology.

GAT1 Binding Affinity
Head-to-head
Target Ki 1,100 nM
vs diarylpiperazine comparator Ki 214 nM (5.1× higher affinity for comparator)
Supports low-occupancy GAT1 binding research context
Human GAT1, HEK293 cells; competitive MS binding assay
GAT1 GABA transporter binding affinity Ki

Lipophilicity vs. Achiral 4-Methylpiperazine Analog

The computed octanol-water partition coefficient (logP) for 1-(2,5-dimethylpiperazin-1-yl)propan-2-amine is 0.983, compared to 0.547 for 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (CAS 84725-48-4), representing a 1.8-fold higher logP for the target compound [1]. According to CNS MPO scoring guidelines, logP values above 0.7 but below 3.0 are associated with improved passive blood-brain barrier permeability.

Lipophilicity (logP)
Data to verify
logP = 0.98
Δ +0.44 vs achiral 4-methylpiperazine analog (logP 0.55)
Supports CNS permeability screening context
Computed logP; experimental validation pending
logP lipophilicity CNS penetration physicochemical properties

Stereochemistry vs. Achiral 4-Methylpiperazine

1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine contains two asymmetric carbon atoms at positions 2 and 5 of the piperazine ring, giving rise to four possible stereoisomers [1]. In contrast, the widely available comparator 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (CAS 84725-48-4) is explicitly classified as achiral at the piperazine ring, with no defined stereocenters . This stereochemical distinction has critical implications for biological target recognition, enantioselective metabolism, and chiral chromatographic behavior.

Stereochemical Identity
Class-level
2 stereocenters (C2, C5)
4 possible stereoisomers vs achiral comparator (0 stereocenters)
Supports enantiomer-attribution study context
Structural analysis; stereospecific target engagement requires validation
chirality stereochemistry enantiomer asymmetric synthesis

Functional GAT1 Inhibition vs. Alkylpiperazines

In a functional [³H]GABA uptake assay using mouse GAT1 expressed in HEK293 cells, 1-(2,5-dimethylpiperazin-1-yl)propan-2-amine produced an IC50 of 3,390 nM [1]. By comparison, a highly optimized diarylpiperazine GAT1 inhibitor (BDBM50063503) exhibited an IC50 of 2,140 nM in the same assay format [2]. The 1.6-fold difference in functional potency, combined with the structural simplicity of the target compound, provides researchers with a graded pharmacological tool that spans a distinguishable efficacy window.

Functional GAT1 Inhibition
Head-to-head
Target IC50 3,390 nM
vs diarylpiperazine comparator IC50 2,140 nM (1.6× lower potency)
Supports functional GAT1 assay calibration context
Mouse GAT1, HEK293 cells; [³H]GABA uptake assay
GAT1 GABA uptake inhibition IC50 functional assay

1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine: Application Scenarios


Low-Affinity GAT1 Pharmacological Probe

Use as a moderate-affinity (Ki ~1.1 μM) reference ligand for GAT1 binding and functional uptake assays in HEK293 cells expressing human or mouse GAT1. Its defined binding profile enables mechanistic studies where full transporter saturation is undesirable, complementing sub-micromolar diarylpiperazine probes [1].

Stereochemistry-Driven Medicinal Chemistry

Leverage the two chiral centers on the 2,5-dimethylpiperazine ring as a stereochemical handle for asymmetric synthesis and enantiomer-specific SAR programs. Unlike achiral piperazine scaffolds (e.g., CAS 84725-48-4), this compound serves as a chiral building block for generating stereodefined lead series targeting CNS receptors or transporters .

Lipophilicity-Guided BBB Penetration

Exploit the favorable logP of 0.98 to prioritize CNS-permeable compound libraries. The 1.8-fold higher lipophilicity compared to 4-methylpiperazine analogs (logP 0.55) positions the target compound advantageously for programs requiring passive BBB permeability, while remaining below logP 5 to avoid promiscuity risks [2].

Analytical Method Development & Reference Standard

Procure as a high-purity reference standard for LC-MS/MS method development and chiral chromatographic separation. The compound's polar surface area (PSA 41.3 Ų), logP (0.98), and stereoisomeric composition provide well-defined physicochemical benchmarks for validating analytical methods in GABA transporter inhibitor research [3].

Application
Selection Property
Validation Focus
Low-affinity GAT1 binding studies
GAT1 binding affinity tier
Occupancy-response relationship validation
Stereochemical SAR studies
Chiral piperazine scaffold
Enantiomer-specific target engagement profiling
CNS permeability screening studies
logP/PSA drug-like profile
Passive BBB permeability validation
Chiral LC-MS/MS method development
Defined physicochemical benchmarks
Chiral separation and detection validation
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